molecular formula C15H36N4OS B13090072 N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide

N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13090072
M. Wt: 320.5 g/mol
InChI Key: BTOOIWURYXTQQO-UHFFFAOYSA-N
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Description

N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide is a complex organic compound characterized by its multiple amine groups and a sulfinamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include amines, sulfinamides, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to other functional groups.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfonamide
  • N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfide

Uniqueness

N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide is unique due to its specific sulfinamide functional group, which imparts distinct chemical properties and reactivity compared to its sulfonamide and sulfide analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C15H36N4OS

Molecular Weight

320.5 g/mol

IUPAC Name

N-[5-amino-2,2-bis(3-aminopropyl)pentyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C15H36N4OS/c1-14(2,3)21(20)19-13-15(7-4-10-16,8-5-11-17)9-6-12-18/h19H,4-13,16-18H2,1-3H3

InChI Key

BTOOIWURYXTQQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NCC(CCCN)(CCCN)CCCN

Origin of Product

United States

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